molecular formula C16H12N2O3S B11649687 2-Thioxo-5-(5-p-tolyl-furan-2-ylmethylene)-dihydro-pyrimidine-4,6-dione

2-Thioxo-5-(5-p-tolyl-furan-2-ylmethylene)-dihydro-pyrimidine-4,6-dione

Cat. No.: B11649687
M. Wt: 312.3 g/mol
InChI Key: OUTKRLNMNVLFMY-UHFFFAOYSA-N
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Description

2-Thioxo-5-(5-p-tolyl-furan-2-ylmethylene)-dihydro-pyrimidine-4,6-dione is a heterocyclic compound that features a unique structure combining a pyrimidine ring with a furan moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-5-(5-p-tolyl-furan-2-ylmethylene)-dihydro-pyrimidine-4,6-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a furan derivative with a thioxo-pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-5-(5-p-tolyl-furan-2-ylmethylene)-dihydro-pyrimidine-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-Thioxo-5-(5-p-tolyl-furan-2-ylmethylene)-dihydro-pyrimidine-4,6-dione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the activity of specific proteins or receptors. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Rhodanine derivatives: Compounds with a similar thioxo-pyrimidine structure but different substituents.

    Furan derivatives: Compounds that contain a furan ring but differ in other structural aspects.

Uniqueness

2-Thioxo-5-(5-p-tolyl-furan-2-ylmethylene)-dihydro-pyrimidine-4,6-dione is unique due to its specific combination of a thioxo-pyrimidine core with a furan moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C16H12N2O3S/c1-9-2-4-10(5-3-9)13-7-6-11(21-13)8-12-14(19)17-16(22)18-15(12)20/h2-8H,1H3,(H2,17,18,19,20,22)

InChI Key

OUTKRLNMNVLFMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O

Origin of Product

United States

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